molecular formula C9H17NO B8702357 Cyclohexanone, 4-(propylamino)- CAS No. 104618-25-9

Cyclohexanone, 4-(propylamino)-

Cat. No.: B8702357
CAS No.: 104618-25-9
M. Wt: 155.24 g/mol
InChI Key: KGYWGNKOKDOANR-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-(propylamino)- (IUPAC name: 4-(propylamino)cyclohexanone) is a substituted cyclohexanone derivative featuring a propylamine group at the C-4 position. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol. This compound is of interest in organic synthesis and industrial applications due to its structural versatility. For instance, enzymatic reduction methods using mutant alcohol dehydrogenases have been employed to synthesize related compounds like cis-4-propylcyclohexanol from 4-propylcyclohexanone, highlighting its role in stereoselective reactions .

Properties

CAS No.

104618-25-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(propylamino)cyclohexan-1-one

InChI

InChI=1S/C9H17NO/c1-2-7-10-8-3-5-9(11)6-4-8/h8,10H,2-7H2,1H3

InChI Key

KGYWGNKOKDOANR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Cyclohexanones

A key class of analogs includes cyclohexanones with alkyl chains at the C-4 position. These compounds exhibit distinct physical properties due to variations in substituent size and branching:

Compound Name Molecular Formula Boiling Point (°C/mmHg) Key Applications/Properties
4-Methylcyclohexanone C₇H₁₂O Not reported Intermediate in fragrance synthesis
4-Ethylcyclohexanone C₈H₁₄O Not reported Solvent, polymer precursor
4-n-Propylcyclohexanone C₉H₁₆O 49°C/0.2 mmHg Substrate for enzymatic reduction
4-Isopropylcyclohexanone C₉H₁₆O Not reported Liquid crystal precursor
4-Heptylcyclohexanone C₁₃H₂₄O Not reported Research chemical (safety data available)

Key Insight: The boiling point of 4-n-propylcyclohexanone (49°C at 0.2 mmHg) is significantly lower than bulkier analogs like 4-heptylcyclohexanone, reflecting reduced molecular weight and vapor pressure .

Functionalized Cyclohexanones

Substituents such as hydroxyl, amino, or aryl groups alter reactivity and applications:

  • 4-Hydroxy-4-methylcyclohexanone (C₇H₁₂O₂): A diketone derivative with a hydroxyl group, used in pharmaceutical intermediates. It has a melting point of ~99–102°C and solubility in polar aprotic solvents .
  • 4-(4-Hydroxyphenyl)cyclohexanone (C₁₃H₁₆O₂): A phenolic derivative with a melting point of 99–102°C, employed in pesticide and drug synthesis .
  • 4-(Dimethylamino)cyclohexanone (C₈H₁₅NO): Features a dimethylamino group, enhancing nucleophilicity for use in asymmetric catalysis .

Comparison: The propylamino group in 4-(propylamino)cyclohexanone provides moderate nucleophilicity compared to dimethylamino analogs, making it suitable for reactions requiring controlled basicity.

Physicochemical and Spectroscopic Properties

NMR and Spectroscopic Data

  • 4-n-Propylcyclohexanone: NMR studies (¹H, ¹³C) reveal characteristic shifts for the propyl chain (δH 1.16 ppm for terminal CH₃; δC 15.4 ppm) and ketone (δC ~210 ppm). HMBC correlations confirm substituent positioning .
  • 4-Hydroxy Analogs : Show downfield shifts for hydroxyl protons (δH 3.60 ppm) and distinct ECD spectra for stereochemical determination .

Vapor-Liquid Equilibrium (VLE) Behavior

Cyclohexanone derivatives often form quasi-ideal solutions, but isomerism (e.g., cis-trans configurations) complicates separation. The COSMO-RS model accurately predicts VLE for isomeric systems like cyclohexenol, whereas UNIFAC fails due to similar activity coefficients .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(propylamino)cyclohexanone, and how can selectivity be optimized?

  • Methodology : The compound can be synthesized via reductive amination of 4-cyclohexanone with propylamine using catalysts like palladium or nickel. Selectivity optimization involves adjusting reaction parameters (temperature, solvent polarity, and catalyst loading) and employing protecting groups to minimize side reactions. For example, the use of Boc-protected intermediates can improve regioselectivity during alkylation steps .
  • Experimental Design : Utilize factorial design (e.g., Box-Behnken) to systematically vary parameters and identify optimal conditions. Analytical tools like GC-MS or HPLC can quantify product ratios .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(propylamino)cyclohexanone?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm the propylamino substituent’s position on the cyclohexanone ring.
  • IR : Detect amine N-H stretches (~3300 cm1^{-1}) and ketone C=O (~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C9_9H17_{17}NO) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Q. What safety protocols are critical when handling 4-(propylamino)cyclohexanone in the lab?

  • Methodology :

  • PPE : Use nitrile gloves, Tychem® suits, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods with spark-proof systems to avoid vapor accumulation.
  • Storage : Keep in inert, airtight containers away from oxidizers (e.g., peroxides) to prevent explosive reactions .

Advanced Research Questions

Q. How can contradictory data on reaction mechanisms involving 4-(propylamino)cyclohexanone be resolved?

  • Methodology :

  • Isotopic Labeling : Track reaction pathways (e.g., 15^{15}N-labeled propylamine) to identify intermediates.
  • Kinetic Studies : Compare rate constants under varying conditions to distinguish competing mechanisms.
  • Computational Modeling : Use DFT calculations to predict transition states and validate experimental observations .

Q. What strategies optimize the catalytic efficiency of 4-(propylamino)cyclohexanone in asymmetric synthesis?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to enhance enantioselectivity.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How do solvent polarity and temperature influence the stability of 4-(propylamino)cyclohexanone in long-term studies?

  • Methodology :

  • Accelerated Aging Tests : Expose the compound to elevated temperatures (40–60°C) in solvents of varying polarity (e.g., hexane vs. ethanol).
  • Degradation Analysis : HPLC-MS to identify decomposition products (e.g., cyclohexanol derivatives).
  • QSPR Models : Predict stability trends using quantitative structure-property relationships .

Q. What computational tools are recommended for predicting the physicochemical properties of 4-(propylamino)cyclohexanone derivatives?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model solvation effects and diffusion coefficients.
  • Quantum Chemistry Software : Gaussian or ORCA to calculate pKa, logP, and H-bonding potential.
  • Toxicity Prediction : EPA’s DSSTox or OECD QSAR Toolbox to assess environmental hazards .

Q. How can side reactions during functionalization of 4-(propylamino)cyclohexanone be minimized?

  • Methodology :

  • Protecting Groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) to prevent nucleophilic interference.
  • Low-Temperature Reactions : Conduct alkylations at –20°C to suppress thermal side pathways.
  • Byproduct Trapping : Add scavengers (e.g., molecular sieves) to sequester reactive intermediates .

Data Presentation

Table 1 : Key Physicochemical Properties of 4-(Propylamino)cyclohexanone

PropertyValue/MethodReference
Molecular Weight155.24 g/mol
logP (XlogP)1.2 (Predicted)
Topological Polar SA40.3 Ų
Stability in WaterHydrolyzes slowly (t1/2_{1/2} > 24h)

Table 2 : Experimental Design Parameters for Synthesis Optimization

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)258060
Catalyst Loading (mol%)153
Reaction Time (h)62412

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